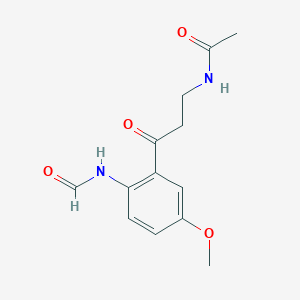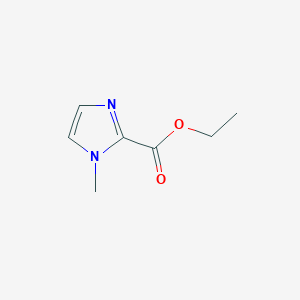
N-(4-Acetamidophenyl)indomethacinamid
Übersicht
Beschreibung
WAY-267777: , also known by its chemical name N-(4-acetamidophenyl)-Indomethacin amide , is a fascinating molecule that combines features of both indomethacin (a nonsteroidal anti-inflammatory drug) and an acetamidophenyl group. Let’s explore its characteristics further.
Wissenschaftliche Forschungsanwendungen
WAY-267777 hat vielfältige Anwendungen:
Entzündungshemmende Eigenschaften: Ähnlich wie Indomethacin zeigt es entzündungshemmende Wirkungen.
Krebsforschung: Aufgrund seiner einzigartigen Struktur wird es für potenzielle Antikrebswirkungen untersucht.
Neuroprotektion: Einige Studien deuten auf neuroprotektive Wirkungen hin.
5. Wirkmechanismus
COX-Hemmung: Ähnlich wie Indomethacin hemmt WAY-267777 wahrscheinlich Cyclooxygenase (COX)-Enzyme und reduziert so die Prostaglandinsynthese.
Weitere Zielmoleküle: Es kann mit zusätzlichen molekularen Signalwegen interagieren.
Wirkmechanismus
Target of Action
N-(4-Acetamidophenyl)indomethacin Amide, also known as N-4AIA, is reported to be a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins and thromboxanes, which play a key role in inflammation and pain.
Mode of Action
N-4AIA interacts with COX-2 by inhibiting its activity. It has been reported to inhibit human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 μM, respectively . This means that N-4AIA can effectively reduce the production of prostanoids by blocking the action of COX-2.
Biochemical Pathways
By inhibiting COX-2, N-4AIA affects the Cyclooxygenase Pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins and thromboxanes. These substances are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, N-4AIA reduces the production of these substances, thereby alleviating symptoms associated with their overproduction.
Result of Action
The inhibition of COX-2 by N-4AIA leads to a decrease in the production of prostanoids. This results in a reduction of inflammation, pain, and fever symptoms . It’s important to note that N-4AIA is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 . This suggests that N-4AIA has a higher selectivity for COX-2, which may result in fewer side effects associated with COX-1 inhibition.
Biochemische Analyse
Biochemical Properties
N-(4-Acetamidophenyl)indomethacin Amide interacts with the enzyme COX-2, inhibiting its function . This interaction is selective and reversible, making N-(4-Acetamidophenyl)indomethacin Amide a potent tool for studying the role of COX-2 in biochemical reactions .
Cellular Effects
The inhibition of COX-2 by N-(4-Acetamidophenyl)indomethacin Amide can have significant effects on cellular processes. By inhibiting COX-2, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(4-Acetamidophenyl)indomethacin Amide exerts its effects at the molecular level by binding to COX-2 and inhibiting its function . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Metabolic Pathways
N-(4-Acetamidophenyl)indomethacin Amide is involved in the metabolic pathway of COX-2 inhibition
Vorbereitungsmethoden
Synthesewege:: Die synthetische Herstellung von WAY-267777 umfasst die folgenden Schritte:
Indomethacin-Derivatisierung: Ausgehend von Indomethacin wird die Acetamidophenylgruppe durch eine nucleophile Substitutionsreaktion eingeführt.
Amidbildung: Die Amidbindung wird durch Reaktion des Indomethacin-Derivats mit einem geeigneten Amin (wie Acetamidophenylamin) gebildet.
- Lösungsmittel: Häufig verwendete Lösungsmittel sind Dichlormethan, Dimethylformamid (DMF) oder Acetonitril.
- Reagenzien: Acetamidophenylamin, Kupplungsreagenzien (z. B. EDC/HOBt) und Base (z. B. Triethylamin).
- Temperatur: Die Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
- Isolierung: WAY-267777 kann durch Säulenchromatographie oder Umkristallisation gereinigt werden.
Industrielle Produktion:: Während die Details der Produktion im industriellen Maßstab proprietär sind, umfasst die Synthese wahrscheinlich die Optimierung hinsichtlich Ausbeute, Skalierbarkeit und Kosteneffizienz.
Analyse Chemischer Reaktionen
WAY-267777 unterliegt verschiedenen chemischen Reaktionen:
Amidhydrolyse: Unter sauren oder basischen Bedingungen kann die Amidbindung hydrolysiert werden, um Indomethacin zu regenerieren.
Oxidation: Der Indomethacin-Anteil kann einer Oxidation (z. B. durch Peroxide) unterliegen, um verwandte Verbindungen zu bilden.
Substitution: Die Acetamidophenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Hauptprodukte:
WAY-267777 selbst: Das gewünschte Produkt.
Indomethacin: Die Stammverbindung.
Vergleich Mit ähnlichen Verbindungen
WAY-262611: Ein weiterer Wnt/β-Catenin-Agonist, der sich von WAY-267777 unterscheidet.
Indomethacin: Die Stammverbindung, der die Acetamidophenylgruppe fehlt.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMUUPNNEPVQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399202 | |
| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261766-23-8 | |
| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
